molecular formula C18H11FO B14019177 1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one

1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one

Cat. No.: B14019177
M. Wt: 262.3 g/mol
InChI Key: PFQCSEGGEMZGJD-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one is an organic compound characterized by the presence of a fluorophenyl group and a butadienone moiety

Properties

Molecular Formula

C18H11FO

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C18H11FO/c1-2-5-18(20)17-7-4-3-6-15(17)11-8-14-9-12-16(19)13-10-14/h3-7,9-10,12-13H,1H2

InChI Key

PFQCSEGGEMZGJD-UHFFFAOYSA-N

Canonical SMILES

C=C=CC(=O)C1=CC=CC=C1C#CC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one typically involves the coupling of 4-fluorophenylacetylene with a suitable phenyl derivative under specific reaction conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts and copper co-catalysts in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions due to its electron-deficient butadienone moiety. For example, it reacts with electron-rich dienophiles like 2,3-dimethyl-1,3-butadiene under mild conditions (CH₂Cl₂, 25°C) to form bicyclic adducts. The reaction proceeds stereospecifically, with the fluorophenyl group influencing regioselectivity through electronic effects .

Key Features:

  • Reactivity: Enhanced by the electron-withdrawing fluorine substituent, which polarizes the diene system.

  • Stereochemical Control: Reactions yield single diastereomers due to restricted rotation in intermediates .

Michael Addition Reactions

The compound acts as a Michael acceptor in conjugate additions. Nucleophiles such as malonate anions attack the β-position of the butadienone system, forming stabilized enolates. For instance:

  • Reaction with dimethyl malonate in THF at −78°C produces γ-keto esters.

  • Subsequent intramolecular cyclization forms fused bicyclic structures .

Mechanistic Pathway:

  • Nucleophilic attack at the β-carbon.

  • Enolate stabilization via resonance with the carbonyl group.

  • Intramolecular trapping to yield polycyclic products .

Cross-Coupling Reactions

The ethynyl group enables Sonogashira couplings with aryl halides. For example:

  • Reaction with iodobenzene under Pd catalysis forms extended π-conjugated systems.

  • Yields depend on solvent polarity and temperature (optimized at 40°C in THF).

Conditions:

Reaction ComponentDetails
CatalystPd(PPh₃)₂Cl₂ (5 mol%)
BaseEt₃N
SolventTHF or CH₂Cl₂
Temperature40°C

Oxidation and Reduction

  • Oxidation: Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) dehydrogenates the diene to form aromatic fluorinated ketones .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) selectively reduces the alkyne to a cis-alkene without affecting the ketone.

Selectivity:

  • The fluorophenyl group directs reduction/oxidation to specific sites via inductive effects .

Photochemical Reactions

Under UV light (λ = 365 nm), the compound undergoes electrocyclic ring-opening to generate a biradical intermediate, which reacts with oxygen to form endoperoxides. This reactivity is exploited in materials science for photoresponsive applications.

Applications:

  • Light-triggered drug delivery systems.

  • Organic semiconductors.

Mechanistic Insights

Density functional theory (DFT) calculations reveal:

  • LUMO Distribution: The butadienone’s LUMO is localized at the β-carbon, favoring nucleophilic attacks.

  • Charge Polarization: The fluorine atom increases electrophilicity at the α-position (Mulliken charge: +0.21).

Computational Data:

ParameterValue (eV or atomic units)
LUMO Energy−2.58 eV
Mulliken Charge (α-C)+0.21
HOMO-LUMO Gap4.12 eV

Scientific Research Applications

1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethynyl-2-fluorobenzene
  • 1-Ethynyl-2,4-difluorobenzene
  • 4-Fluorophenylacetylene

Uniqueness

1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one, often referred to as a fluorinated butadiene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorinated phenyl group and a butadiene moiety, suggesting possible interactions with biological targets that could lead to therapeutic applications.

Chemical Structure

The molecular structure of 1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one can be represented as follows:

C16H13FO\text{C}_{16}\text{H}_{13}\text{F}\text{O}

This compound features:

  • A 4-fluorophenyl group.
  • An ethynyl linkage.
  • A butadiene backbone.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit various biological activities, including anticancer and anti-inflammatory effects. The following sections summarize key findings regarding the biological activity of this specific compound.

Anticancer Activity

Research indicates that fluorinated derivatives of butadiene compounds can inhibit cancer cell proliferation. For instance:

  • Mechanism of Action : The compound may interfere with glycolytic pathways in cancer cells, similar to other known inhibitors like 2-deoxy-D-glucose (2-DG). The inhibition of hexokinase activity is a potential target due to its role in glucose metabolism in tumors .
  • Case Studies :
    • In vitro studies demonstrated that the compound exhibited significant cytotoxicity against glioblastoma cells, with IC50 values comparable to leading therapeutic agents .
    • Molecular docking studies suggested that the compound binds effectively to hexokinase, potentially enhancing its inhibitory effect on glycolysis under hypoxic conditions typical in tumors .

Anti-inflammatory Properties

In addition to anticancer effects, preliminary data suggest potential anti-inflammatory properties:

  • Experimental Findings : Compounds structurally related to 1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one have shown promise in reducing pro-inflammatory cytokines in cell models. This suggests a mechanism that may involve modulation of signaling pathways associated with inflammation .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is crucial for its development as a therapeutic agent:

  • Pharmacokinetics : Fluorinated compounds often exhibit altered absorption and distribution profiles compared to their non-fluorinated counterparts. Studies are ongoing to evaluate the bioavailability and metabolic stability of this compound .
  • Toxicology : Initial toxicological assessments indicate that while the compound shows potent biological activity, it also necessitates careful evaluation of its safety profile in vivo. Further studies are required to determine any adverse effects associated with long-term exposure .

Data Summary Table

Biological ActivityObservationsReferences
AnticancerSignificant cytotoxicity against glioblastoma cells (IC50 values comparable to 2-DG)
Anti-inflammatoryReduction in pro-inflammatory cytokines observed
PharmacokineticsAltered absorption profiles expected due to fluorination
ToxicologyInitial assessments indicate need for further evaluation

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